(4-Aminopiperidin-1-yl)(2-nitrophenyl)methanone hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Aminopiperidin-1-yl)(2-nitrophenyl)methanone hydrochloride typically involves the reaction of 4-aminopiperidine with 2-nitrobenzoyl chloride under controlled conditions. The reaction is carried out in an appropriate solvent, such as dichloromethane or chloroform, and requires the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then isolated by filtration, washed with a suitable solvent, and dried under vacuum .
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactions using similar synthetic routes. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
(4-Aminopiperidin-1-yl)(2-nitrophenyl)methanone hydrochloride can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Various nucleophiles, such as alkyl halides or acyl chlorides.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: Formation of (4-Aminopiperidin-1-yl)(2-aminophenyl)methanone.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Hydrolysis: Formation of 4-aminopiperidine and 2-nitrobenzoic acid.
Scientific Research Applications
(4-Aminopiperidin-1-yl)(2-nitrophenyl)methanone hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of (4-Aminopiperidin-1-yl)(2-nitrophenyl)methanone hydrochloride depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways involved can vary depending on the specific context and application .
Comparison with Similar Compounds
Similar Compounds
(4-Aminopiperidin-1-yl)(3-nitrophenyl)methanone hydrochloride: Similar structure but with the nitro group in the meta position.
(4-Aminopiperidin-1-yl)(4-nitrophenyl)methanone hydrochloride: Similar structure but with the nitro group in the para position.
(4-Aminopiperidin-1-yl)(2-chlorophenyl)methanone hydrochloride: Similar structure but with a chlorine substituent instead of a nitro group.
Uniqueness
(4-Aminopiperidin-1-yl)(2-nitrophenyl)methanone hydrochloride is unique due to the specific positioning of the nitro group on the phenyl ring, which can influence its reactivity and interactions with biological targets. This positional isomerism can result in different biological activities and chemical properties compared to its analogs .
Properties
IUPAC Name |
(4-aminopiperidin-1-yl)-(2-nitrophenyl)methanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3.ClH/c13-9-5-7-14(8-6-9)12(16)10-3-1-2-4-11(10)15(17)18;/h1-4,9H,5-8,13H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKQKRUUSFYPUJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C(=O)C2=CC=CC=C2[N+](=O)[O-].Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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